molecular formula C19H19NO2S B2922737 4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1421527-85-6

4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2922737
CAS RN: 1421527-85-6
M. Wt: 325.43
InChI Key: MBJYFCKVXCVVFE-UHFFFAOYSA-N
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Description

4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'PXT002331' and is a member of the benzamide class of compounds.

Scientific Research Applications

Synthesis and Reactivity

Research in the field of organic synthesis has explored the reactivity and synthetic utility of compounds containing furan and thiophene rings, similar to the core structure of the compound . Studies have demonstrated the synthesis of diverse heterocyclic compounds through reactions involving furan and thiophene derivatives, highlighting their significance in constructing complex molecular architectures. For instance, Maruoka, Yamagata, and Yamazaki (2001) reported on the synthesis of 5,6‐dihydrothieno(and furo)pyrimidines, showcasing the versatility of these moieties in heterocyclic chemistry (Maruoka, Yamagata, & Yamazaki, 2001).

Electrophilic Aromatic Reactivities

The reactivity of furan and thiophene rings towards electrophilic substitution reactions provides a foundation for functionalizing these heterocycles, which could be applied to the modification of the compound . Amin and Taylor (1978) investigated the gas-phase elimination reactions of 1-(benzo[b]thienyl)ethyl acetates and furan-ethyl acetates, revealing insights into the positional reactivity of these heterocycles (Amin & Taylor, 1978).

Electronic and Optical Properties

Compounds incorporating furan and thiophene units are of interest in materials science, particularly for their electronic and optical properties. Studies have demonstrated their utility in the development of dye-sensitized solar cells, electrochromic devices, and conducting polymers, leveraging the electron-rich nature of these heterocycles. For example, Kim et al. (2011) explored the effect of furan and thiophene linkers on the performance of phenothiazine-based dye-sensitized solar cells, highlighting the potential of these moieties in improving solar energy conversion efficiency (Kim et al., 2011).

Biological Activities

While direct studies on the biological activities of 4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide may be scarce, research on related furan and thiophene-containing compounds has indicated potential therapeutic applications. These include antimicrobial, anti-inflammatory, and anticancer activities, underscoring the importance of these heterocycles in medicinal chemistry. For instance, Sokmen et al. (2014) evaluated the antibacterial, antiurease, and antioxidant activities of 1,2,4-triazole derivatives containing furan moieties, suggesting the bioactive potential of furan derivatives (Sokmen et al., 2014).

properties

IUPAC Name

4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-2-15-5-7-17(8-6-15)19(21)20(12-16-9-10-22-14-16)13-18-4-3-11-23-18/h3-11,14H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJYFCKVXCVVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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